2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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Overview
Description
2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C({27})H({21})ClN({2})O({4}). This compound is notable for its intricate structure, which includes a naphthylacetyl group, a hydrazono linkage, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.
Methoxylation: The hydrazone is then reacted with 2-methoxy-4-formylphenol under acidic conditions to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with 2-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the hydrazono group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Corresponding substituted benzoates.
Scientific Research Applications
2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for its hydrazono and naphthylacetyl functionalities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, while the naphthylacetyl group can intercalate into hydrophobic pockets of proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{[(1-naphthylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate
- 2-methoxy-4-{[(1-naphthylacetyl)hydrazono]methyl}phenyl 3-chlorobenzoate
- 2-methoxy-4-{[(1-naphthylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group and the specific positioning of the chlorobenzoate moiety contribute to its distinct chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C27H21ClN2O4 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H21ClN2O4/c1-33-25-15-18(13-14-24(25)34-27(32)22-11-4-5-12-23(22)28)17-29-30-26(31)16-20-9-6-8-19-7-2-3-10-21(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+ |
InChI Key |
IKTZOTBKBRRSMO-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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